1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea
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Overview
Description
1-(4-ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea is a member of piperidines.
Scientific Research Applications
Derivative Synthesis and Antimicrobial Activity :
- Synthesis of Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives : A study used a thiophene carboxylate derivative for synthesizing various compounds, including those involving thiourea, which exhibited notable antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).
- Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester, a derivative of thiourea, was synthesized and evaluated as an anticancer agent, showing promising results in some cases (Rehman et al., 2018).
Gas Sensing Applications :
- Carbon Dioxide Gas Sensors : Ethynylated-thiourea derivatives were successfully utilized as sensing layers for detecting CO2 gas, demonstrating significant response rates and reproducibility at room temperature (Daud, Wahid, & Khairul, 2019).
Analytical and Biochemical Studies :
- DNA Binding and Cytotoxicity : A synthesized thiourea compound showed potential in DNA binding and was evaluated for cytotoxic nature against cancer cell lines, correlating theoretical studies with experimental results (Mushtaque et al., 2016).
- Nitrosubstituted Acyl Thioureas for Antioxidant and Antibacterial Activities : Nitrosubstituted acylthioureas were synthesized and evaluated for their interactions with DNA and potential antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Regioselectivity in Drug Synthesis :
- Study on Regioselectivity of Cyclization Reactions : The study focused on the regioselectivity of cyclization reactions involving thiourea derivatives, providing insights into the creation of potential drugs (Perekhoda et al., 2017).
Properties
Molecular Formula |
C21H27N3S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(4-ethylphenyl)thiourea |
InChI |
InChI=1S/C21H27N3S/c1-2-17-8-10-19(11-9-17)22-21(25)23-20-12-14-24(15-13-20)16-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H2,22,23,25) |
InChI Key |
FFRXGZVWUXIOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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